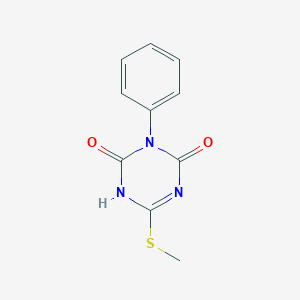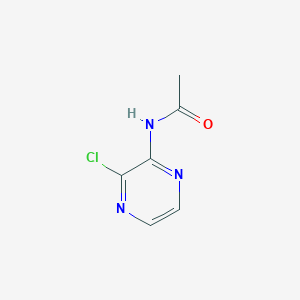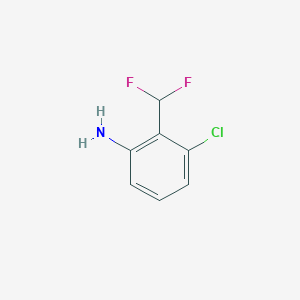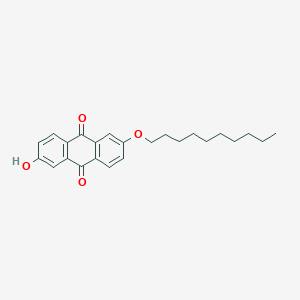![molecular formula C11H15BrCl2N4OSi B13131153 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes bromine, chlorine, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,6-dichloropyrazole and 2-(trimethylsilyl)ethanol.
Formation of Intermediate: The initial step involves the reaction of 3-bromo-4,6-dichloropyrazole with a suitable base to form an intermediate compound.
Etherification: The intermediate is then reacted with 2-(trimethylsilyl)ethanol under specific conditions to introduce the trimethylsilyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine is investigated for its potential as a pharmacophore. It can be modified to create compounds with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific modifications and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,6-dichloropyrazole: A precursor in the synthesis of the target compound.
2-(Trimethylsilyl)ethanol: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidines: A class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine lies in its combination of bromine, chlorine, and trimethylsilyl groups. This combination provides distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H15BrCl2N4OSi |
|---|---|
Molecular Weight |
398.16 g/mol |
IUPAC Name |
2-[(3-bromo-4,6-dichloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H15BrCl2N4OSi/c1-20(2,3)5-4-19-6-18-10-7(8(12)17-18)9(13)15-11(14)16-10/h4-6H2,1-3H3 |
InChI Key |
AMWMRCGJGCBJTD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=NC(=N2)Cl)Cl)C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


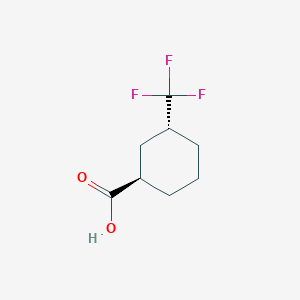
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
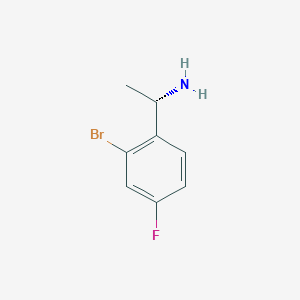
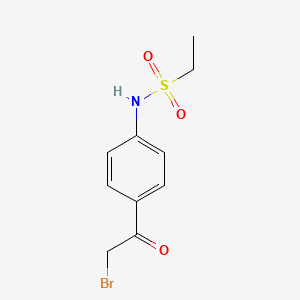
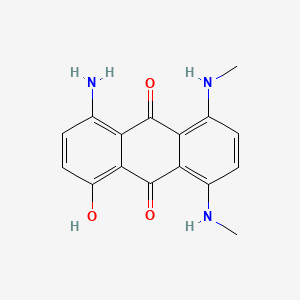
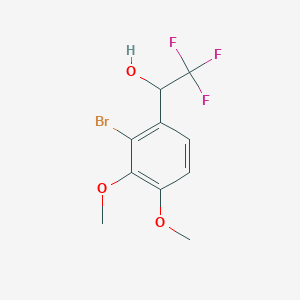
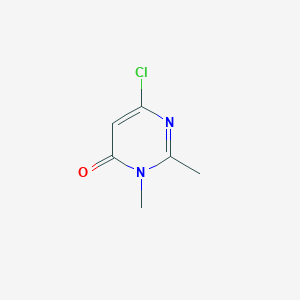
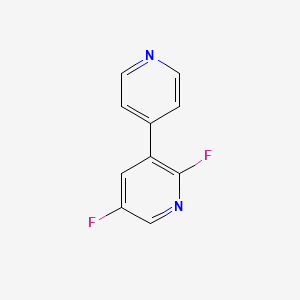
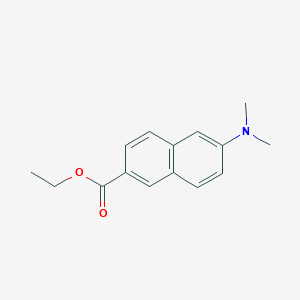
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
